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molecular formula C12H12O2 B8756902 2-(2-Methyl-1H-inden-3-yl)acetic acid CAS No. 4709-50-6

2-(2-Methyl-1H-inden-3-yl)acetic acid

Cat. No. B8756902
M. Wt: 188.22 g/mol
InChI Key: YHQYMZZGPRHDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04030994

Procedure details

2-Methylindanone (0.112 mole), cyanacetic acid (10.5 g., 0.123 mole), acetic acid (6.6 g.), and ammonium acetate (1.7 g.) in dry toluene (15.5 ml.) was refluxed with stirring for 21 hrs., as the liberated water was collected in a Dean Stark trap. The toluene was concentrated and the residue dissolved in 60 ml. of hot ethanol and 14 ml. of 2.2 N aqueous potassium hydroxide solution. 22 g. Of 85% KOH in 150 ml. of water was added and the mixture refluxed for 13 hr. under N2. The ethanol was removed under vacuum, 500 ml. water added, the aqueous solution washed well with ether and then boiled with charcoal. The aqueous filtrate was acidified to pH 2 with 50% hydrochloric acid, cooled and the precipitate of 2-methylinden-3-acetic acid was collected.
Quantity
0.112 mol
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=O.C([CH2:14][C:15]([OH:17])=[O:16])#N.C(O)(=O)C.C([O-])(=O)C.[NH4+]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH2:10][C:9]2[C:4]([C:3]=1[CH2:14][C:15]([OH:17])=[O:16])=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:3.4|

Inputs

Step One
Name
Quantity
0.112 mol
Type
reactant
Smiles
CC1C(C2=CC=CC=C2C1)=O
Name
Quantity
10.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
15.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 21 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, as the liberated water was collected in a Dean Stark trap
CONCENTRATION
Type
CONCENTRATION
Details
The toluene was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 60 ml
ADDITION
Type
ADDITION
Details
of water was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 13 hr
Duration
13 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed under vacuum, 500 ml
ADDITION
Type
ADDITION
Details
water added
WASH
Type
WASH
Details
the aqueous solution washed well with ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the precipitate of 2-methylinden-3-acetic acid was collected

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
Smiles
CC=1CC2=CC=CC=C2C1CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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